molecular formula C26H24BrN3O3S2 B11530517 2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11530517
M. Wt: 570.5 g/mol
InChI Key: MBNHPOKTHMWQHK-UHFFFAOYSA-N
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Description

2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bromine atom and a benzothiazole moiety, making it a subject of interest for researchers in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Butoxyphenyl Group: The 4-butoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Amide Bond: The final step involves coupling the benzothiazole derivative with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The amide and benzothiazole functionalities can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzamides, benzothiazoles, and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analogue with a bromine atom on the benzamide core.

    N-(4-Butoxyphenyl)benzamide: Lacks the benzothiazole moiety but contains the butoxyphenyl group.

    2-(4-Butoxyphenyl)benzothiazole: Contains the benzothiazole and butoxyphenyl groups but lacks the amide linkage.

Uniqueness

What sets 2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H24BrN3O3S2

Molecular Weight

570.5 g/mol

IUPAC Name

2-bromo-N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24BrN3O3S2/c1-2-3-14-33-19-11-8-17(9-12-19)28-24(31)16-34-26-30-22-13-10-18(15-23(22)35-26)29-25(32)20-6-4-5-7-21(20)27/h4-13,15H,2-3,14,16H2,1H3,(H,28,31)(H,29,32)

InChI Key

MBNHPOKTHMWQHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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